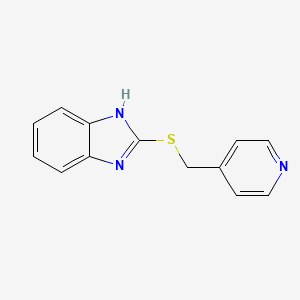

2-((2-(4-Pyridyl)methyl)thio)benzimidazole

Vue d'ensemble

Description

2-((2-(4-Pyridyl)methyl)thio)benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticorrosive properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thioether derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antiulcer Activity

Research has demonstrated that compounds similar to 2-((2-(4-Pyridyl)methyl)thio)benzimidazole exhibit significant antiulcer properties. A study indicated that certain pyridine compounds possess gastrointestinal cytoprotective activity and can prevent ulcer recurrence. These compounds also show antibacterial activity against Helicobacter pylori, a bacterium associated with gastric ulcers .

Table 1: Summary of Antiulcer Activity Studies

Broad-Spectrum Antibacterial Effects

The compound has been studied for its broad-spectrum antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains of E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) indicate significant potency, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Compound Tested | Reference |

|---|---|---|---|

| E. coli | 1.27 | This compound | |

| Staphylococcus aureus | 2.54 | This compound |

Cancer Cell Line Studies

Recent studies have evaluated the anticancer potential of benzimidazole derivatives, including those with pyridine substitutions. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .

Table 3: Anticancer Activity Overview

Mécanisme D'action

The mechanism of action of 2-((2-(4-Pyridyl)methyl)thio)benzimidazole involves its interaction with specific molecular targets:

Antibacterial Activity: The compound targets bacterial enzymes and disrupts their function, leading to bacterial cell death.

Proton Pump Inhibition: Similar to other benzimidazole derivatives, it inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion.

Comparaison Avec Des Composés Similaires

- 2-((2-(4-Chloro-3-methyl-2-pyridyl)methyl)thio)benzimidazole

- 2-((2-(3-Methyl-4-nitro-2-pyridyl)methyl)thio)benzimidazole

- 2-((2-(4-(3-Methoxypropoxy)-3-methyl-2-pyridyl)methyl)thio)benzimidazole

Comparison: 2-((2-(4-Pyridyl)methyl)thio)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a different spectrum of antibacterial activity and varying degrees of proton pump inhibition .

Activité Biologique

2-((2-(4-Pyridyl)methyl)thio)benzimidazole, also known as a substituted benzimidazole compound, has garnered attention in biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on antibacterial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C₁₃H₁₁N₃S

- CAS Number : 23593-14-8

- Molecular Weight : 241.31 g/mol

1. Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties, particularly against Helicobacter pylori. The compound's mechanism involves selective inhibition of bacterial growth through interaction with specific bacterial enzymes.

Table 1: Antibacterial Efficacy Against Helicobacter pylori

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| This compound | 16 µg/mL | Helicobacter pylori |

| Other Derivatives | Varies (up to 250 µg/mL) | Various strains |

Studies indicate that these compounds not only inhibit bacterial growth but also possess proton pump inhibitor (PPI) activity, enhancing their therapeutic potential against gastric disorders .

2. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. The compound has shown promise in inducing apoptosis in malignant cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15.0 | ROS generation, DNA strand breaks |

| SK-Hep1 (Liver Cancer) | 12.5 | Induction of apoptosis via p53 activation |

| MDA-MB-231 (Breast Cancer) | 5.2 | DNA fragmentation and ROS production |

In particular, the compound demonstrated a significant reduction in cell viability in the MDA-MB-231 breast cancer cell line, suggesting its potential as a therapeutic agent in oncology .

The biological mechanisms underlying the activity of this compound involve:

- Interaction with Enzymes : The compound selectively inhibits enzymes critical for bacterial survival and cancer cell proliferation.

- Induction of Oxidative Stress : By generating ROS, it disrupts cellular homeostasis leading to apoptosis.

- DNA Damage : The compound causes DNA strand breaks, which activate cellular repair mechanisms and can lead to cell cycle arrest.

Case Studies

- Helicobacter pylori Inhibition Study : A study evaluated the effectiveness of various benzimidazole derivatives against Helicobacter pylori. The results indicated that modifications to the pyridine group significantly enhanced antibacterial potency while maintaining low toxicity to human cells .

- Cancer Cell Viability Assay : A series of assays conducted on melanoma cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM .

Propriétés

IUPAC Name |

2-(pyridin-4-ylmethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTXQYUQXAYWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178242 | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23593-14-8 | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-(4-Pyridyl)methyl)thio)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.